Ring Strain and Basicity Differentiate 1-(2-Propyn-1-yl)azetidine from Piperidine and Pyrrolidine Analogs
The azetidine core of 1-(2-Propyn-1-yl)azetidine possesses a ring strain of approximately 25.4 kcal/mol, which is significantly higher than that of five-membered pyrrolidine (~6.2 kcal/mol) and six-membered piperidine (~0.0 kcal/mol) . This high strain results in a lower pKa of the conjugate acid (pKa ~11.29 for azetidine) compared to pyrrolidine (pKa ~11.27) and piperidine (pKa ~11.22), and the basicity sequence (piperidine > pyrrolidine > azetidine) is directly influenced by the ring strain energy [1].
| Evidence Dimension | Ring strain energy and basicity |
|---|---|
| Target Compound Data | Ring strain: 25.4 kcal/mol; pKa (azetidine): 11.29 |
| Comparator Or Baseline | Pyrrolidine (ring strain: 6.2 kcal/mol, pKa: 11.27); Piperidine (ring strain: 0.0 kcal/mol, pKa: 11.22) |
| Quantified Difference | Ring strain: +19.2 kcal/mol vs. pyrrolidine; +25.4 kcal/mol vs. piperidine. pKa difference: +0.02 vs. pyrrolidine; +0.07 vs. piperidine. |
| Conditions | Computational and experimental studies on unsubstituted parent heterocycles (class-level inference applied to the substituted compound). |
Why This Matters
The higher ring strain makes the azetidine ring more susceptible to ring-opening reactions, a key feature for its use in cascade syntheses and as a warhead in covalent inhibitor design, which cannot be replicated with less strained pyrrolidine or piperidine analogs.
- [1] IRB. Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles - An Interpretation by Triadic Analysis. https://fulir.irb.hr/2192/ View Source
